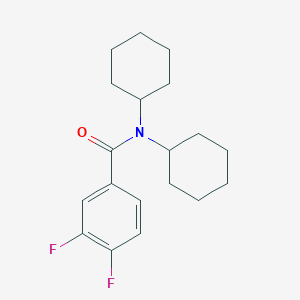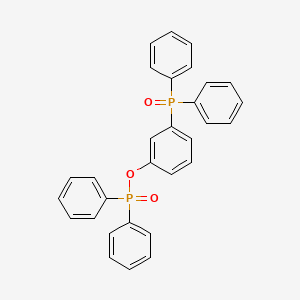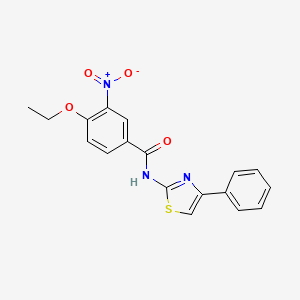![molecular formula C22H12BrClN2O3 B11528442 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11528442.png)
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Halogen substituents on the phenyl ring can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl 5-bromo-2-chlorobenzamide: Shares similar halogen substituents but lacks the benzoxazole and benzofuran rings.
5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide: Contains a pyridine ring instead of a benzofuran ring.
Uniqueness
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is unique due to its specific combination of benzoxazole and benzofuran rings, along with the bromine and chlorine substituents.
Properties
Molecular Formula |
C22H12BrClN2O3 |
|---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H12BrClN2O3/c23-13-5-7-16(24)15(10-13)22-26-17-11-14(6-8-19(17)29-22)25-21(27)20-9-12-3-1-2-4-18(12)28-20/h1-11H,(H,25,27) |
InChI Key |
VLEUVYXMRMOMLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=C(C=CC(=C5)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5-trichloro-6-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11528364.png)
![N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11528368.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11528375.png)
![(3Z)-3-[(4-methylphenyl)imino]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11528379.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11528386.png)
![N-(diphenylmethyl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11528391.png)
![2-methyl-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11528404.png)
![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11528410.png)
![ethyl 5-hydroxy-1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B11528416.png)
![4-tert-butyl-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11528421.png)

![2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide](/img/structure/B11528434.png)

